Ethyl Difluoro(pyridin-2-yl)acetate
Overview
Description
Ethyl Difluoro(pyridin-2-yl)acetate is a chemical compound with the formula C₉H₉F₂NO₂ . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl Difluoro(pyridin-2-yl)acetate is represented by the InChI code: 1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring attached to an ethyl acetate group, with two fluorine atoms attached to the second carbon of the acetate group .Physical And Chemical Properties Analysis
Ethyl Difluoro(pyridin-2-yl)acetate is a liquid at room temperature . It has a molecular weight of 201.17 .Scientific Research Applications
Quantum Chemical Properties
- Quantum Chemical Analysis: Research involving compounds similar to Ethyl Difluoro(pyridin-2-yl)acetate, such as pyridine derivatives, has focused on their quantum chemical properties. Studies have utilized techniques like DFT and quantum-chemical calculations to investigate properties like molecular orbital energies and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Coordination Polymers and Structural Analysis
- Coordination Polymers: Ethyl Difluoro(pyridin-2-yl)acetate analogs have been used in synthesizing coordination polymers with metals. These studies have provided insights into the structural characteristics of such polymers, helping in understanding their potential applications in materials science (Hu, Wang, Qian, Peng, & Huang, 2016).
- Crystal Structure and Energy Frameworks: Investigations into the crystal structure of Ethyl Difluoro(pyridin-2-yl)acetate and similar compounds have been conducted, focusing on intermolecular interactions and supramolecular architecture. These studies are significant for understanding the compound's stability and reactivity (Kumara, Al-Ostoot, Mohammed, Khanum, & Lokanath, 2019).
Potential Therapeutic Applications
- Memory Enhancement: Ethyl Difluoro(pyridin-2-yl)acetate related compounds have been synthesized and tested for their effects on memory enhancement in animal models. These studies suggest potential therapeutic applications in cognitive disorders (Li Ming-zhu, 2010).
Heterogeneous Catalysis
- Catalytic Applications: Studies have been conducted on pyrazolylpyridine-molybdenum oxide composites, including Ethyl Difluoro(pyridin-2-yl)acetate analogs, focusing on their use as heterogeneous catalysts for chemical reactions like olefin epoxidation (Figueiredo, Gomes, Neves, Amarante, Paz, Soares, Lopes, Valente, Pillinger, & Gonçalves, 2012).
Molecular Switching Mechanisms
- Switching Mechanisms: Research has explored the switching mechanisms of Ethyl Difluoro(pyridin-2-yl)acetate-related compounds, using advanced quantum-chemical calculations and spectroscopic methods. This is significant for developing new molecular switches and understanding isomerization mechanisms (Deneva, Vassilev, Hristova, Yordanov, Hayashi, Kawauchi, Fennel, Völzer, Lochbrunner, & Antonov, 2020).
Photophysical Properties
- Spectral-Fluorescent Studies: Research into the spectral-fluorescent properties of Ethyl Difluoro(pyridin-2-yl)acetate analogs has been conducted, highlighting correlations between chemical structure and fluorescent properties. This is important for applications in materials science and photonics (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Chemical Sensing
- Fluorescent Chemosensor Development: Studies have been done on conjugated polymers containing Ethyl Difluoro(pyridin-2-yl)acetate units, focusing on their application as fluorescent chemosensors, particularly for metal ion detection (Xiang, Cui, Lin, Wang, Meier, Li, & Cao, 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZMMPDDACOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442732 | |
Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(pyridin-2-yl)acetate | |
CAS RN |
267876-28-8 | |
Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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